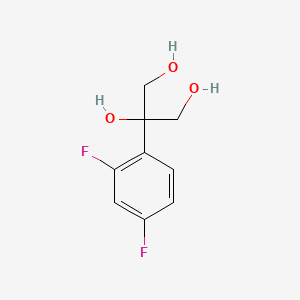
2-(2,4-Difluorophenyl)glycerol
概要
説明
2-(2,4-Difluorophenyl)glycerol (2,4-DFPG) is a fluorinated derivative of glycerol, which is a naturally occurring three-carbon sugar alcohol. 2,4-DFPG has been studied extensively due to its potential applications in biochemistry and pharmacology. This review will cover the synthesis method of 2,4-DFPG, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
Certified Reference Material (CRM)
2-(2,4-difluorophenyl)propane-1,2,3-triol: is utilized as a CRM in analytical chemistry to ensure the accuracy and traceability of measurement results . As a CRM, it is produced and certified according to ISO/IEC 17025 and ISO 17034 standards, providing a benchmark for calibration and quality control in various analytical procedures.
Pharmaceutical Research
In the pharmaceutical industry, this compound serves as an impurity reference standard for the antifungal medication fluconazole . It is essential for the development of analytical methods that quantify impurities and ensure drug purity and safety.
Material Science
The compound’s unique properties are of interest in material science, particularly in the synthesis of new materials with potential applications in drug delivery systems. Its molecular structure could be used to modify surface properties or to create prodrug systems .
Biochemistry
In biochemistry, 2-(2,4-difluorophenyl)propane-1,2,3-triol can be used to study enzyme-substrate interactions, especially those involving glycerol-based molecules. It can help in understanding the biochemical pathways and mechanisms of action of similar compounds .
Environmental Science
This compound may be used in environmental science to study the degradation products of fluconazole and their environmental impact. It can serve as a model compound to understand the behavior of fluorinated organic compounds in ecosystems .
Agriculture
While specific applications in agriculture are not directly mentioned, the study of impurities and degradation products like 2-(2,4-difluorophenyl)propane-1,2,3-triol can be crucial for developing safer and more effective fungicides, considering its relation to fluconazole .
Medicine
In medicine, beyond its role as a reference standard, the compound’s interactions with biological systems can be studied to develop novel therapeutic agents or to understand the metabolic pathways of related drugs .
Industrial Chemistry
Industrially, the compound can be used in the synthesis of complex organic molecules. Its fluorinated aromatic ring makes it a valuable intermediate in creating compounds with specific chemical properties for industrial applications .
作用機序
Target of Action
Given its association with fluconazole , it’s plausible that it may target similar enzymes, such as the fungal cytochrome P450 enzyme 14α-demethylase .
Mode of Action
If it acts similarly to Fluconazole, it might inhibit the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane .
Biochemical Pathways
If it acts like fluconazole, it would affect the ergosterol biosynthesis pathway by inhibiting the conversion of lanosterol to ergosterol . This could lead to an accumulation of 14α-methyl sterols in fungal cells, disrupting membrane processes and inhibiting fungal growth .
Result of Action
If it acts like Fluconazole, it might lead to an accumulation of 14α-methyl sterols in the fungal cell, disrupting cell membrane processes and inhibiting fungal growth .
特性
IUPAC Name |
2-(2,4-difluorophenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c10-6-1-2-7(8(11)3-6)9(14,4-12)5-13/h1-3,12-14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVKNFSTIAMHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)glycerol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

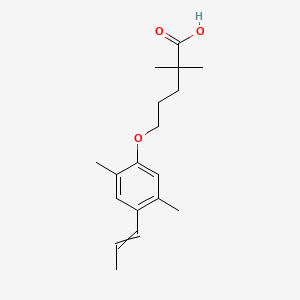
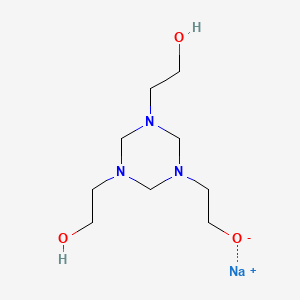

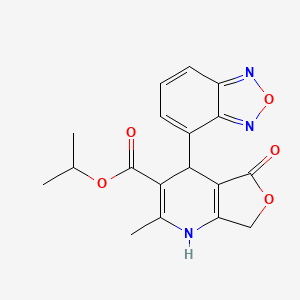
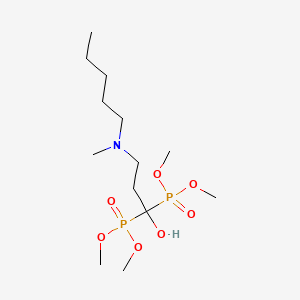
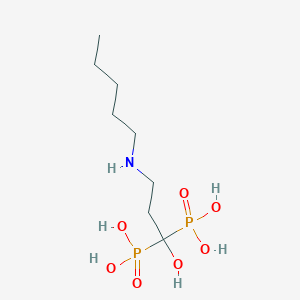
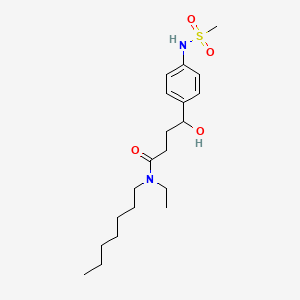

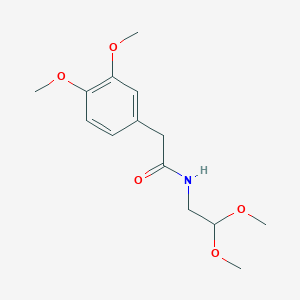
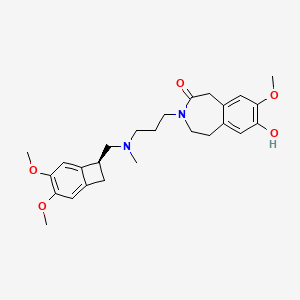
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)